molecular formula C12H11ClN4O2 B7410362 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

Cat. No.: B7410362
M. Wt: 278.69 g/mol
InChI Key: GOBXSKJTSPFTGU-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and an amine group at the 2-position The compound also features a 3-nitrophenyl group attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Amination: The 2-position of the pyrimidine ring is aminated using ammonia or an amine derivative.

    Attachment of the 3-nitrophenyl Group: The final step involves the attachment of the 3-nitrophenyl group to the nitrogen atom of the amine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Reduction: Formation of 5-amino-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, or antibacterial properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[1-(3-methylphenyl)ethyl]pyrimidin-2-amine
  • 5-chloro-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine
  • 5-chloro-N-[1-(3-hydroxyphenyl)ethyl]pyrimidin-2-amine

Uniqueness

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in chemical synthesis. The nitro group also imparts specific electronic properties to the compound, making it useful in various applications.

Properties

IUPAC Name

5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c1-8(16-12-14-6-10(13)7-15-12)9-3-2-4-11(5-9)17(18)19/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXSKJTSPFTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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